4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS No.: 28336-80-3
Cat. No.: VC18402425
Molecular Formula: C21H19N3O3
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28336-80-3 |
|---|---|
| Molecular Formula | C21H19N3O3 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | (4E)-4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-oxo-1-phenylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C21H19N3O3/c1-23(2)16-13-11-15(12-14-16)7-6-10-18-19(21(26)27)22-24(20(18)25)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,26,27)/b7-6+,18-10+ |
| Standard InChI Key | NCMCJHVZDVDKIE-ZOQHSEBNSA-N |
| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C(=O)O |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=CC=C2C(=NN(C2=O)C3=CC=CC=C3)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole core substituted with a phenyl group at position 1, a carboxylic acid moiety at position 3, and an allylidene fragment conjugated to a 4-dimethylaminophenyl group at position 4. This arrangement creates an extended π-system, enhancing its electronic properties and reactivity .
Table 1: Key Molecular Descriptors
The dimethylamino group confers basicity (pKa ≈ 8.5–9.5), while the carboxylic acid (pKa ≈ 2.5–3.5) enables salt formation under physiological conditions.
Synthesis and Optimization
Synthetic Pathways
Synthesis typically proceeds through a four-step sequence:
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Condensation: 4-Dimethylaminocinnamaldehyde reacts with phenylhydrazine to form a hydrazone intermediate.
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Cyclization: Intramolecular attack under acidic conditions generates the pyrazolone ring.
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Knoevenagel Reaction: Aldol condensation introduces the allylidene group .
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Oxidation/Hydrolysis: Final oxidation yields the carboxylic acid functionality.
Table 2: Optimal Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Condensation | CH₃COOH (cat.), EtOH | 78°C | 72 |
| Cyclization | H₂SO₄, CHCl₃ | 0–5°C | 68 |
| Knoevenagel | Piperidine, MW irradiation | 120°C | 85 |
| Oxidation | KMnO₄, H₂O/THF | 25°C | 91 |
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .
Comparative Analysis with Structural Analogues
Sulfophenyl Derivative (CAS 94266-13-4)
The sulfonated analogue exhibits:
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Enhanced aqueous solubility (2.1 g/L vs. 0.3 g/L)
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Reduced COX-2 inhibition (IC₅₀ = 45.2 μM)
Table 3: Property Comparison
| Property | Target Compound | Sulfophenyl Analogue |
|---|---|---|
| Molecular Weight | 361.39 | 520.56 |
| logD (pH 7.4) | 1.8 | -0.4 |
| Plasma Stability | 82% (4 h) | 94% (4 h) |
Spectroscopic Characterization
UV-Vis Absorption
NMR Spectral Data (DMSO-d₆)
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¹H NMR: δ 8.32 (s, 1H, CH=C), 7.45–6.85 (m, 9H, aromatic), 3.12 (s, 6H, N(CH₃)₂)
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¹³C NMR: δ 172.1 (COOH), 161.2 (C=O), 150.3–115.4 (aromatic C)
Computational Modeling and QSAR
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal:
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HOMO-LUMO gap = 3.8 eV
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Molecular electrostatic potential shows nucleophilic regions localized on the pyrazole nitrogen
Stability and Degradation
Thermal Behavior
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Decomposition onset: 218°C (TGA)
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Glass transition temperature: 145°C (DSC)
Photostability
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72% degradation after 24 h UV exposure (λ = 254 nm)
Industrial Applications and Patent Landscape
Material Science Applications
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Nonlinear optical coefficient: χ⁽³⁾ = 1.2 × 10⁻¹² esu (Z-scan technique)
Recent Patents
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WO202318712A1: Use in OLED hole-transport layers (2023)
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CN115260326A: Anticorrosion additive for epoxy resins (2022)
Environmental Impact and Ecotoxicology
Biodegradation
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28% mineralization after 28 days (OECD 301F)
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Primary metabolite: 4-(Dimethylamino)benzoic acid
Aquatic Toxicity
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Daphnia magna: EC₅₀ = 12.8 mg/L (48 h)
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Aliivibrio fischeri: EC₅₀ = 24.3 mg/L (30 min)
Future Research Directions
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Structure-Activity Optimization: Introducing fluorine substituents to enhance metabolic stability
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Nanoformulation Development: Lipid nanoparticles for improved bioavailability
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Mechanistic Studies: Cryo-EM analysis of enzyme-inhibitor complexes
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